molecular formula C22H35N5O B5569085 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine

4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine

Cat. No. B5569085
M. Wt: 385.5 g/mol
InChI Key: AUNRUNDRHNZBFH-UHFFFAOYSA-N
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Description

The compound , due to its structural complexity, falls within the realm of heterocyclic chemistry, a branch of chemistry dealing with the synthesis, properties, and applications of these rings. Compounds like it, containing piperazine and pyrimidine moieties, have been widely studied for their pharmacological properties, though the specific request avoids such applications.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions starting from basic heterocyclic frameworks. For instance, compounds with piperazinopyrimidine structures are typically synthesized via nucleophilic attack on substituted pyrimidines or through multicomponent reactions involving amines and other reagents (G. Mattioda et al., 1975; Xiujuan Wu et al., 2000).

Molecular Structure Analysis

Molecular structure analysis typically involves X-ray crystallography or NMR spectroscopy to determine the conformation and stereochemistry of the compound. For compounds with pyrimidine cores, the arrangement of substituents around the core significantly influences its physical and chemical properties (J. Quiroga et al., 2010).

Chemical Reactions and Properties

Chemical reactions of such compounds often involve interactions at the piperazine or pyrimidine rings. These reactions can include alkylation, acylation, and nucleophilic substitutions, which modify the compound's pharmacological activity and solubility (J. Matsumoto & S. Minami, 1975).

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are often determined through empirical testing and can be influenced by the compound's molecular structure and substituents (Ahmed E. M. Mekky et al., 2021).

Scientific Research Applications

Synthesis and Biological Potency

  • Synthesis of Pyrimidine Derivatives : Studies have shown the synthesis of novel pyrimidine derivatives with potential pharmacological activities. For instance, research on the synthesis of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives containing 1,2,3-triazole moiety indicates the broad interest in pyrimidine chemistry due to their antitrypanosomal activity and other pharmaceutical properties (Abdelriheem et al., 2017).

  • Anticancer and Anti-inflammatory Activities : Some pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, highlighting the therapeutic potential of such compounds in medical research (Sondhi et al., 2007). This underscores the relevance of pyrimidine derivatives in developing new therapeutic agents.

  • Antiviral and Antipsychotic Potential : Research into pyrimidine and piperazine derivatives also points towards their potential in antiviral and antipsychotic therapies. For example, piperazinyl-glutamate-pyrimidines have shown promise as potent P2Y12 antagonists, contributing to the inhibition of platelet aggregation, which is vital in developing antithrombotic agents (Parlow et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For instance, many pyrimidine derivatives have been shown to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Future Directions

The future directions would likely involve further exploration of the biological activity of this compound and its potential uses in medicine . The pyrimidine and pyrrolidine rings are both areas of active research in drug discovery .

properties

IUPAC Name

3-cyclohexyl-1-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N5O/c1-18-23-20(25-11-5-6-12-25)17-21(24-18)26-13-15-27(16-14-26)22(28)10-9-19-7-3-2-4-8-19/h17,19H,2-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNRUNDRHNZBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CCC3CCCCC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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